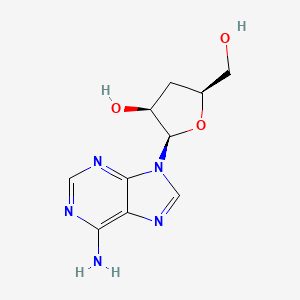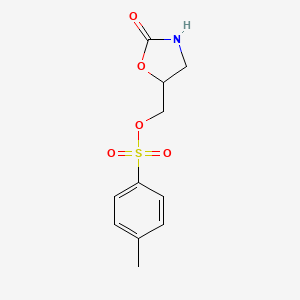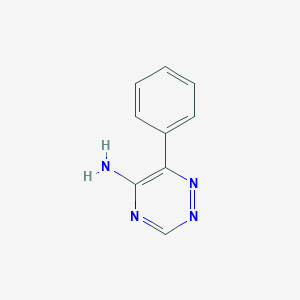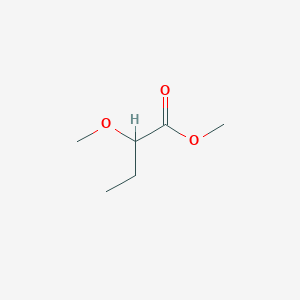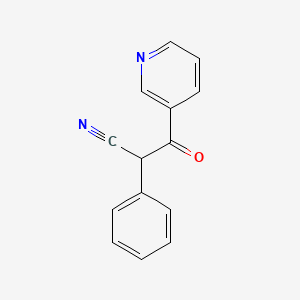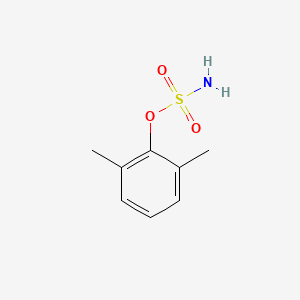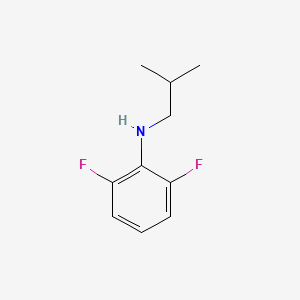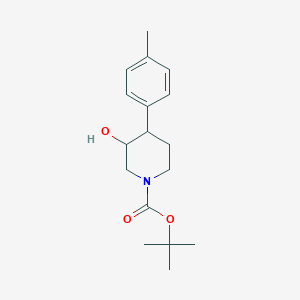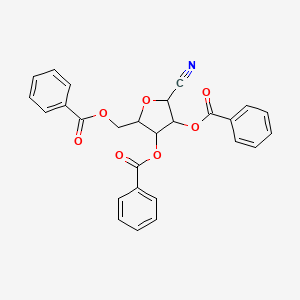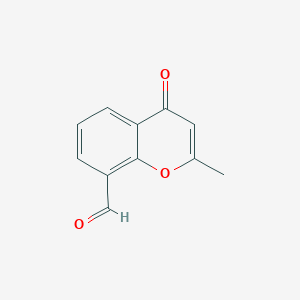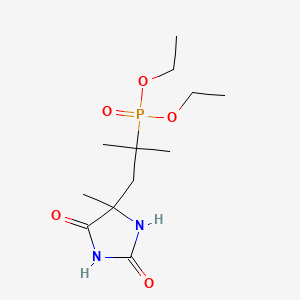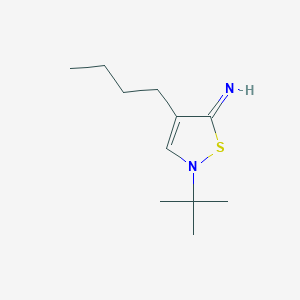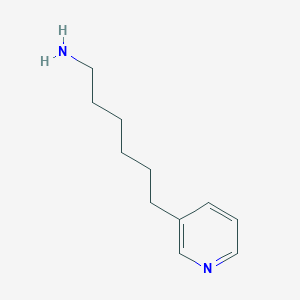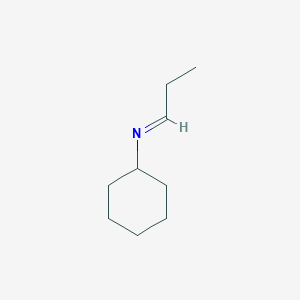
4,6-dimethyl-3,4-dihydropyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one is an organic compound belonging to the class of pyranones. It is characterized by a six-membered ring containing an oxygen atom and a ketone functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one can be synthesized through several methods. One common route involves the cyclization of 4,6-dimethyl-2-pyrone under acidic conditions. Another method includes the reaction of 4,6-dimethyl-2-pyrone with a suitable nucleophile, followed by cyclization.
Industrial Production Methods: In industrial settings, the production of 4,6-dimethyl-3,4-dihydro-2H-pyran-2-one often involves the use of catalytic processes to ensure high yields and purity. The reaction conditions are optimized to favor the formation of the desired product while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom in the ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted pyranones depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of reaction.
Comparison with Similar Compounds
2H-Pyran-2-one, 4,6-dimethyl-: This compound is structurally similar but lacks the dihydro functionality.
3,4-Dihydro-2H-pyran: Another related compound with a similar ring structure but different substituents.
2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-: A compound with a similar core structure but different functional groups.
Uniqueness: 4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one is unique due to its specific substitution pattern and the presence of both methyl groups and a ketone functional group
Properties
CAS No. |
92912-06-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
4,6-dimethyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-6(2)9-7(8)4-5/h3,5H,4H2,1-2H3 |
InChI Key |
UPCDWBFNKSZLIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)OC(=C1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
